molecular formula C12H21NO B14713425 2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one CAS No. 22280-51-9

2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one

Cat. No.: B14713425
CAS No.: 22280-51-9
M. Wt: 195.30 g/mol
InChI Key: ZMENCCJXKBIGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-1-azaspiro[55]undecan-4-one is a spirocyclic compound characterized by a unique structural framework that includes a spiro junction between a nitrogen-containing ring and a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one typically involves the reaction of 1,2,2,6,6-pentamethyl-4-piperidone with cyclohexanone under specific conditions . The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran. The reaction mixture is then heated to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or alkoxides are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or alcohols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Alkylated or alkoxylated derivatives.

Scientific Research Applications

2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Dimethyl-1-azaspiro[5.5]undecan-4-one is unique due to its specific spirocyclic framework and the presence of a dimethyl group, which influences its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

22280-51-9

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

2,2-dimethyl-1-azaspiro[5.5]undecan-4-one

InChI

InChI=1S/C12H21NO/c1-11(2)8-10(14)9-12(13-11)6-4-3-5-7-12/h13H,3-9H2,1-2H3

InChI Key

ZMENCCJXKBIGBG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)CC2(N1)CCCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.